Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-
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Overview
Description
4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide is a chemical compound with the molecular formula C₁₉H₁₆N₄O₂S and a molecular weight of 364.42 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 3-aminoacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide include:
- 4-((3-Amino-9-acridinyl)amino)benzenesulfonamide
- Other acridine derivatives with similar structural features
Uniqueness
The uniqueness of 4-((3-Aminoacridin-9-yl)amino)benzenesulfonamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
76015-23-1 |
---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H16N4O2S/c20-12-5-10-16-18(11-12)23-17-4-2-1-3-15(17)19(16)22-13-6-8-14(9-7-13)26(21,24)25/h1-11H,20H2,(H,22,23)(H2,21,24,25) |
InChI Key |
KTPKHKSQSQDJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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